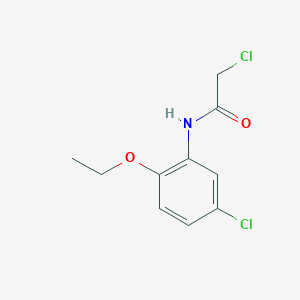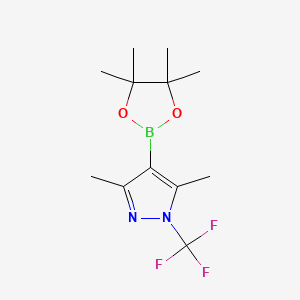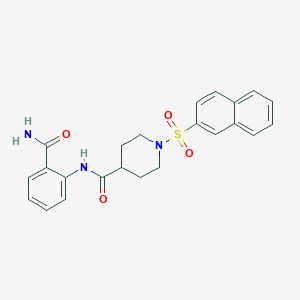
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide, also known as CEPA, is a chemical compound that has been widely studied for its potential applications in the field of medicine. CEPA belongs to the class of chloroacetamides and has been shown to possess a variety of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide is not fully understood, but it has been shown to act through multiple pathways. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to possess anti-cancer and anti-inflammatory properties. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. In addition, 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a variety of biological activities. However, 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide also has some limitations for lab experiments. It has been shown to possess low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to possess a variety of biological activities that make it a promising candidate for the development of new drugs. Another area of interest is the study of the mechanism of action of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide. The exact mechanism of action of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide is not fully understood, and further research is needed to elucidate its molecular targets. Finally, the study of the physiological effects of 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide in animal models and humans is an important area of future research.
Métodos De Síntesis
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide can be synthesized through a multi-step process starting from 2-ethoxyaniline. The first step involves the reaction of 2-ethoxyaniline with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(2-ethoxyphenyl)acetamide. This intermediate is then reacted with 5-chloro-2-nitrobenzoyl chloride in the presence of a base to form 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to possess a variety of biological activities that make it a promising candidate for the development of new drugs. It has been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-9-4-3-7(12)5-8(9)13-10(14)6-11/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRQOZQXIJXDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-chloro-2-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7456169.png)
![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7456180.png)
![2-[[4-phenyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7456186.png)
![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide](/img/structure/B7456196.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456212.png)